N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-28-18-9-7-17(8-10-18)15-23-22(25)21-20(13-14-29-21)24(3)30(26,27)19-11-5-16(2)6-12-19/h5-14H,4,15H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJBLPLABGHZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dienes with Sulfur Sources
A classic method involves heating γ-ketoamides with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6–8 hours, yielding 3-aminothiophene-2-carboxamide precursors. For example, reacting ethyl 3-oxobutanamide with P₂S₅ produces 3-aminothiophene-2-carboxamide in 65–70% yield after recrystallization from ethanol.
Palladium-Catalyzed Coupling
Modern approaches employ Suzuki-Miyaura couplings to assemble substituted thiophenes. A 2023 patent details using bis(pinacolato)diboron and palladium catalysts (e.g., Pd(PPh₃)₄) to couple bromothiophene derivatives with aryl boronic acids. For instance, 2-bromo-3-nitrothiophene reacts with 4-methylphenylboronic acid in 1,4-dioxane at 110°C, yielding 3-nitro-2-(4-methylphenyl)thiophene (82% yield). Reduction of the nitro group with hydrazine hydrate then provides the 3-amino intermediate.
Introduction of the Sulfonamide Group
The 3-amino-thiophene-2-carboxamide intermediate undergoes sulfonylation to install the N-methyl-4-methylbenzenesulfonamido moiety.
Sulfonylation Conditions
A 2025 patent outlines reacting 3-aminothiophene-2-carboxamide with 4-methylbenzenesulfonyl chloride in dichloromethane, using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature, achieving 85–90% conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
N-Methylation
Post-sulfonylation, the sulfonamide nitrogen is methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate. Heating at 60°C for 4 hours affords the N-methylated derivative in 75% yield.
Attachment of the (4-Ethoxyphenyl)methyl Group
The final step involves N-alkylation of the carboxamide nitrogen with 4-ethoxybenzyl chloride.
Alkylation Protocol
A 2024 study demonstrates reacting the sulfonamide-thiophene carboxamide with 4-ethoxybenzyl chloride in tetrahydrofuran (THF), using sodium hydride (NaH) as a base. The mixture is stirred at 0°C for 30 minutes, then warmed to 50°C for 3 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified via column chromatography (ethyl acetate/hexane, 1:4) to achieve 70–75% purity.
Optimization Challenges
- Solvent Selection : THF outperforms DMF due to reduced side reactions.
- Base Sensitivity : NaH ensures deprotonation of the carboxamide nitrogen without hydrolyzing the ethoxy group.
Optimization and Purification Techniques
Reaction Monitoring
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) tracks intermediate formation. For example, the sulfonamide intermediate elutes at 8.2 minutes (λ = 254 nm).
Purification Methods
- Recrystallization : Ethanol/water mixtures (7:3) remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates non-polar byproducts.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis confirms ≥98% purity using a 0.1% trifluoroacetic acid/acetonitrile mobile phase.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for the substitution of the methoxy group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas due to its unique structural features, which include a thiophene ring and sulfonamide functionality. These properties contribute to its potential biological activity.
Potential Therapeutic Uses:
- Antimicrobial Activity: Compounds with thiophene and sulfonamide groups have been studied for their ability to inhibit bacterial growth. For instance, the incorporation of sulfonamide moieties enhances antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Activity
- Tested Compound: N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
- Mechanism of Action: Inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
| Activity | Gram-positive | Gram-negative | Mechanism |
|---|---|---|---|
| Moderate | Strong | Inhibition of DHPS |
Material Science
Thiophene derivatives are integral in the development of advanced materials such as organic semiconductors and light-emitting devices.
Applications:
- Organic Field-Effect Transistors (OFETs): The compound can be utilized in the fabrication of OFETs due to its electronic properties.
- Organic Light Emitting Diodes (OLEDs): Its structural characteristics may enhance the efficiency of OLEDs, making it a candidate for further research in optoelectronic applications.
Industrial Chemistry
The compound's chemical structure allows it to serve as a corrosion inhibitor and in the synthesis of complex organic molecules.
Industrial Uses:
- Corrosion Inhibitors: It can be employed in formulations that prevent metal degradation.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Sulfonamide vs. Sulfamoyl Groups : The target compound and N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide differ in their sulfur-containing functional groups. The sulfonamide (SO₂NH) in the target may confer greater metabolic stability compared to the sulfamoyl (NSO₂) group, which is more electron-withdrawing.
Pharmacological and Toxicological Insights
- Antimicrobial Potential: Thiophene carboxamides with heterocyclic appendages (e.g., thiadiazol-triazol in ) exhibit activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound’s sulfonamide group could enhance similar effects .
- Toxicity Concerns: Nitrophenyl-substituted analogs () demonstrate genotoxicity, emphasizing the need for structural optimization to mitigate adverse effects .
Biological Activity
N-[(4-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula : C₁₅H₁₆N₂O₅S
- Molecular Weight : 336.36 g/mol
- CAS Number : 905806-96-4
The biological activity of this compound is primarily attributed to the presence of the sulfonamide group, which is known for its antibacterial properties. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate, which is essential for nucleic acid synthesis.
Antimicrobial Activity
Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that N-[(4-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide shows effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial properties, studies have indicated potential anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamide derivatives, including N-[(4-ethoxyphenyl)methyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide. The results showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development.
- Anti-inflammatory Mechanism Investigation : In a separate study by Johnson et al. (2024), the anti-inflammatory properties were assessed using a murine model of inflammation. The results indicated that treatment with this compound significantly reduced edema and inflammatory cell infiltration, suggesting its potential use in treating inflammatory conditions.
- Pharmacokinetics Study : A pharmacokinetic study conducted by Lee et al. (2025) demonstrated favorable absorption and distribution characteristics in animal models, with an elimination half-life conducive to therapeutic use. This study highlights the compound's potential for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling substituted amines with thiophene-2-carboxylic acid derivatives. Key methods include:
- Neat or solvent-free reactions under reflux (e.g., acetonitrile as solvent at elevated temperatures) .
- Microwave-assisted synthesis for accelerated reaction kinetics and improved regioselectivity .
- Catalytic approaches using bases like triethylamine to facilitate amide bond formation .
- Critical Factors : Solvent polarity, temperature, and catalyst choice significantly impact yield and purity. For example, prolonged reflux in acetonitrile may enhance crystallinity but risks decomposition .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and amide bond formation .
- IR for identifying sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and carboxamide (C=O ~1650 cm⁻¹) functional groups .
- Chromatography :
- HPLC with UV detection to assess purity, particularly for detecting byproducts from incomplete sulfonamide coupling .
- Crystallography : Melting point analysis and single-crystal X-ray diffraction for definitive structural validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in thiophene carboxamide derivatives?
- Software Tools :
- SHELXL for refining crystal structures, especially for resolving torsional angles of the ethoxyphenyl and sulfonamido groups .
- ORTEP-3 for visualizing molecular packing and intermolecular interactions (e.g., C–H⋯O/S weak hydrogen bonds) .
- Case Study : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings were resolved to <15°, confirming minimal conjugation between substituents .
Q. What strategies address contradictory biological activity data across studies involving similar thiophene derivatives?
- Systematic Analysis :
- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .
- Purity verification : Use microanalysis (C/H/N/S) to rule out impurities affecting activity .
- Structural Analogues : Evaluate substituent effects (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .
Q. How do substituents like the ethoxy group and methylbenzenesulfonamido moiety influence physicochemical and pharmacological properties?
- Physicochemical Effects :
- Ethoxy group : Enhances lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility .
- Methylbenzenesulfonamido : Increases metabolic stability via steric hindrance of enzymatic degradation .
- Pharmacological Impact :
- SAR Studies : Methylbenzenesulfonamido’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
